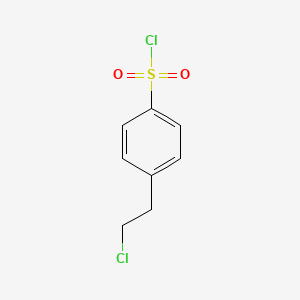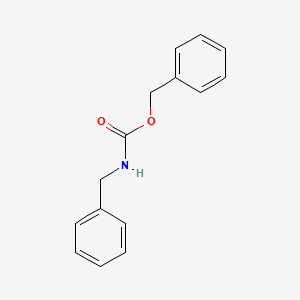![molecular formula C10H8ClN3O2S B1352014 [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 851116-15-9](/img/structure/B1352014.png)
[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Characterization
Research has explored the synthesis and structural characterization of triazole derivatives, including those related to [3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid. For example, Şahin et al. (2014) reported on the synthesis and spectroscopic and structural studies of triazole derivatives, emphasizing their strong intermolecular hydrogen bonding and framework structures as determined by X-ray diffraction and characterized by IR, 1H NMR, and 13C NMR techniques (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Biological Activities
The biological activities of triazole derivatives have been a significant area of research, focusing on their antibacterial, antifungal, and antimicrobial properties. For instance, Hui et al. (2000) described the synthesis and antibacterial activity of triazole derivatives, highlighting their potential as antimicrobial agents (Hui, Dong, Xu, Zhang, Wang, & Gong, 2000). Similarly, Bekircan et al. (2015) investigated the synthesis of novel heterocyclic compounds derived from triazole derivatives and examined their lipase and α-glucosidase inhibition, demonstrating the compound's potential in medicinal chemistry applications (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antitumor Properties
Another aspect of research has focused on the antimicrobial and antitumor properties of triazole derivatives. Al-Soud et al. (2004) conducted studies on 1,2,4-triazole derivatives, identifying specific compounds with notable activity against various cancer types, despite most compounds showing no significant activity in preliminary screenings (Al-Soud, Al-Dweri, & Al-Masoudi, 2004).
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-3-1-6(2-4-7)9-12-13-10(17)14(9)5-8(15)16/h1-4H,5H2,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNDSFNHTCIVEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)
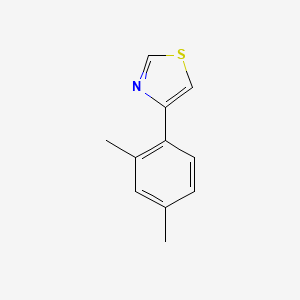
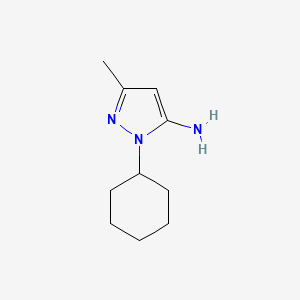
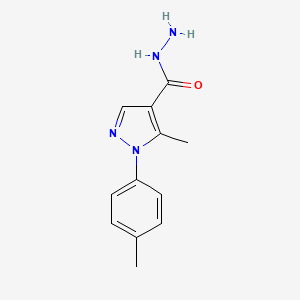
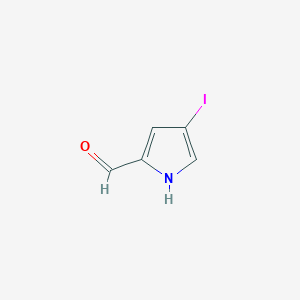
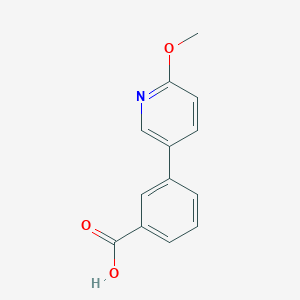
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B1351945.png)
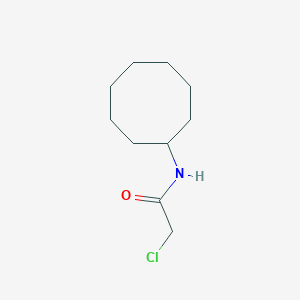
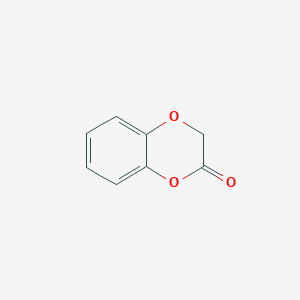
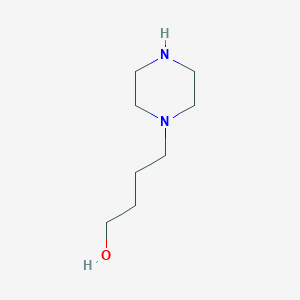
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
